molecular formula C17H16FN3O3S B11233721 N-(4-fluorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-fluorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11233721
M. Wt: 361.4 g/mol
InChI Key: HWPVEXXGAIPQGJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties. The presence of a fluorophenyl group and a propyl chain in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with propyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sulfur and nitrogen sources to yield the benzothiadiazine ring system. The reaction conditions often involve the use of solvents like toluene and catalysts such as triethylamine, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and propyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic ring or the propyl chain.

Scientific Research Applications

N-(4-fluorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating inflammatory diseases, bacterial infections, and viral infections.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors involved in inflammatory pathways, leading to reduced production of inflammatory mediators. Additionally, its antibacterial and antiviral activities are attributed to its ability to disrupt microbial cell membranes and inhibit viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazine derivatives such as:

Uniqueness

N-(4-fluorophenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to other derivatives. The fluorine atom’s electronegativity and size contribute to the compound’s distinct pharmacological profile .

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H16FN3O3S/c1-2-9-21-11-19-25(23,24)16-10-12(3-8-15(16)21)17(22)20-14-6-4-13(18)5-7-14/h3-8,10-11H,2,9H2,1H3,(H,20,22)

InChI Key

HWPVEXXGAIPQGJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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